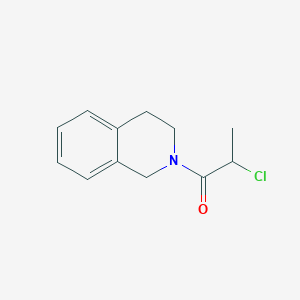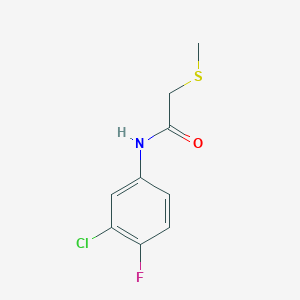
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide, also known as CPP, is a chemical compound that has been widely studied in the field of neuroscience. It is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes.
科学的研究の応用
Synthesis and Characterization
Compounds with similar structural features have been synthesized and characterized, providing a foundation for understanding their chemical properties and potential applications. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with naphthalen-1yl substituents, have been detailed. These compounds were characterized by elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction, highlighting their potential as intermediates in organic synthesis and for further chemical modifications (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antibacterial Activity
The antibacterial properties of related compounds have been investigated, showing that novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides exhibit antibacterial effects against Gram-negative and Gram-positive bacteria. This research underscores the potential of these compounds in developing new antibacterial agents (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).
Receptor Binding Studies
Compounds structurally related to "4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide" have been synthesized for potential use as fluorescent sigma ligands, indicating their utility in receptor binding studies. This research highlights the possibility of using these compounds as probes for studying receptor-ligand interactions, contributing to our understanding of receptor function and signaling pathways (Ferorelli, Abate, Colabufo, Niso, Inglese, Berardi, & Perrone, 2007).
作用機序
Target of Action
Similar compounds have been found to inhibit the growth of certain fungi, such as rhizoctonia solani
Mode of Action
It’s known that similar compounds can cause changes in the microscopic morphology of certain fungi . These changes include hyphal swelling, uneven thickness, fractures, deformities, and increased surface warts .
Biochemical Pathways
The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Result of Action
The compound’s action results in significant changes in the microscopic morphology of certain fungi, including hyphal swelling, uneven thickness, fractures, deformities, and increased surface warts . At the cellular level, the cell wall is separated, the subcellular organelles are disintegrated, and the septum disappears .
特性
IUPAC Name |
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(22-12-10-16(11-13-22)15-8-9-15)21-14-18-6-3-5-17-4-1-2-7-19(17)18/h1-7H,8-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFPORMIJFYGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropylidene-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

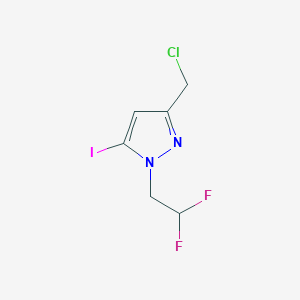
![N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2448207.png)
![2-Chloro-N-[[(2S,3S)-3-propan-2-yloxolan-2-yl]methyl]acetamide](/img/structure/B2448208.png)
![4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2448209.png)

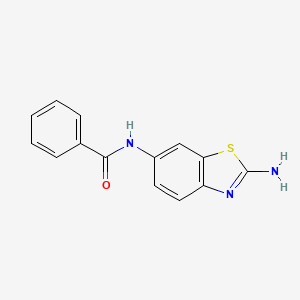
![3-benzyl-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2448212.png)
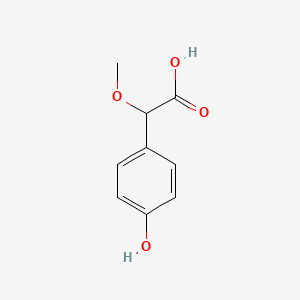
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2448215.png)


